![molecular formula C17H27N3 B3247778 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- CAS No. 1823867-51-1](/img/structure/B3247778.png)
3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-
Overview
Description
3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-, commonly known as PCP or angel dust, is a dissociative drug that has been widely used for recreational purposes. However, PCP has also been used in scientific research due to its unique properties.
Mechanism of Action
PCP acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. PCP binds to the phencyclidine (PCP) binding site of the NMDA receptor, blocking the receptor's ion channel and preventing the influx of calcium ions into the neuron. This disruption of NMDA receptor function leads to the characteristic dissociative effects of PCP.
Biochemical and Physiological Effects
PCP has a range of biochemical and physiological effects. In addition to its dissociative effects, PCP can cause hallucinations, delusions, and altered perceptions of time and space. PCP can also cause tachycardia, hypertension, and respiratory depression. Chronic use of PCP can lead to neurotoxicity and cognitive impairment.
Advantages and Limitations for Lab Experiments
PCP has several advantages for lab experiments. It can induce dissociative states that can be useful for studying neural circuits and behavior. PCP can also be used as a model drug for studying schizophrenia and other psychotic disorders. However, PCP has several limitations. Its effects can be unpredictable and vary between individuals. PCP can also cause severe adverse effects, which can limit its use in lab experiments.
Future Directions
For research on PCP include the development of new dissociative drugs and models for studying psychotic disorders, as well as more research on its long-term effects.
Scientific Research Applications
PCP has been used in scientific research for its ability to induce dissociative states, which can be useful for studying the brain's neural circuits and behavior. PCP has also been used as a model drug for studying schizophrenia and other psychotic disorders. In addition, PCP has been used to study the effects of dissociative drugs on learning and memory.
properties
IUPAC Name |
1-[4-(benzylamino)cyclohexyl]pyrrolidin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c18-15-10-11-20(13-15)17-8-6-16(7-9-17)19-12-14-4-2-1-3-5-14/h1-5,15-17,19H,6-13,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXLMSAAUIVERV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2)N3CCC(C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197474 | |
Record name | 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- | |
CAS RN |
1823867-51-1 | |
Record name | 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823867-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.